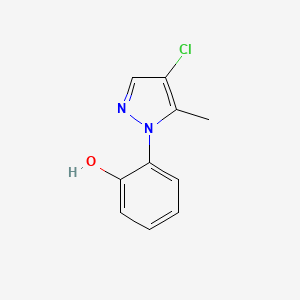

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

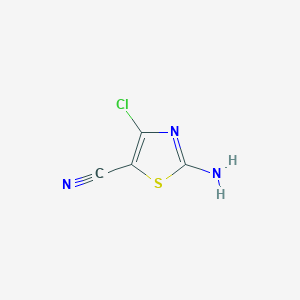

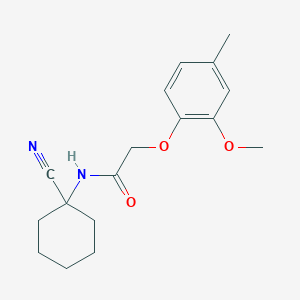

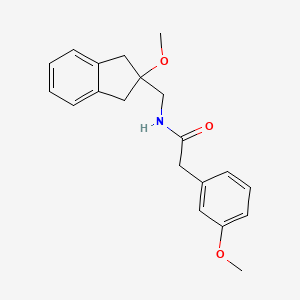

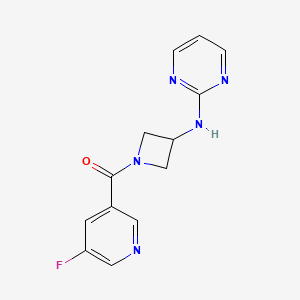

The compound "2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound has a phenol group attached to the pyrazole ring, which is further substituted with a chlorine atom and a methyl group. This structure suggests potential for various chemical properties and biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of chromones and aminopyrazoles under specific conditions, such as microwave radiation. For example, the synthesis of related compounds like 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenols was achieved by such methods, indicating that similar synthetic strategies could be applicable for the target compound . Additionally, the synthesis of 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol provides insights into the incorporation of chlorine and methyl groups on the pyrazole ring, which is relevant to the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by techniques such as single-crystal X-ray diffraction, which provides detailed information on the geometry of the molecule, including bond lengths and angles. For instance, the planarity of the benzene ring system and the dihedral angles between the pyrazole rings have been reported for similar compounds . Density functional theory (DFT) calculations, including B3LYP with 6-31G(d,p) basis set, are also used to optimize the geometry and predict vibrational spectra .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The presence of a phenol group allows for the formation of hydrogen bonds and potential complexation with metals, as seen in the formation of complexes with transition metal ions . The reactivity of the pyrazole ring can also lead to the formation of azoic compounds when coupled with diazonium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and methyl groups can affect the compound's polarity, solubility, and thermal stability. For example, complexes formed with pyrazole derivatives are stable at high temperatures, and their melting and thermolysis are associated with endothermic effects . The luminescent properties of such compounds have also been investigated, which could be relevant for the target compound .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Crystal Structure, and Characterization : The compound 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)phenol and its derivatives have been synthesized and characterized in various studies. For instance, the synthesis, crystal structure, and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives were studied. These derivatives, including 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols, were synthesized and fully characterized using techniques like IR, 1H NMR, 13C NMR, and HRMS. A representative product, 5-chloro-2-(2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)phenol, was confirmed by single-crystal X-ray diffraction. These compounds exhibited antifungal abilities against phytopathogenic fungi, with some showing good antifungal activities against specific fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Molecular Structure and Spectroscopic Analysis : The molecular structure and spectroscopic data of compounds similar to this compound have been explored. For example, molecular docking and quantum chemical calculations were performed on 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol. The study focused on optimizing the geometry of the molecule, assigning vibrational spectra, and analyzing molecular parameters like bond length and bond angle. Additionally, the study involved calculations related to intramolecular charge transfer, molecular electrostatic potential, and the prediction of molecular docking results (Viji et al., 2020).

Luminescent Properties and Theoretical Studies

Synthesis and Luminescent Property Analysis : The compound 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol was synthesized, and its luminescent properties were investigated. The study included characterizing the molecular structure via single-crystal X-ray diffraction and examining the luminescent property of the compound. Theoretical studies using density functional theory were conducted to optimize the molecular structure and validate the experimental data (Tang et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as imidazole and pyrazole derivatives have been known to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound need to be identified through further experimental studies.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions . The specific mode of action for this compound would require further investigation.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases

Pharmacokinetics

It is known that the compound is a solid that is highly soluble in polar organic solvents but insoluble in water This suggests that the compound may have good bioavailability when administered in an appropriate formulation

Result of Action

Similar compounds have been known to exert various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Action Environment

It is known that the compound is stable under normal temperature and pressure conditions

properties

IUPAC Name |

2-(4-chloro-5-methylpyrazol-1-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-8(11)6-12-13(7)9-4-2-3-5-10(9)14/h2-6,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVVLTWHEGDZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)